molecular formula C12H10ClFN2 B1531885 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine CAS No. 1549858-20-9

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine

Cat. No.: B1531885
CAS No.: 1549858-20-9
M. Wt: 236.67 g/mol
InChI Key: OBLPNGFAUMRIIM-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine is a chemical compound characterized by its pyrimidine ring structure, which is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Chloro-3-methylphenol

  • 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride

Uniqueness: 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and potential applications. Unlike similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

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Properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-7-3-4-9(5-10(7)14)11-6-12(13)16-8(2)15-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPNGFAUMRIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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